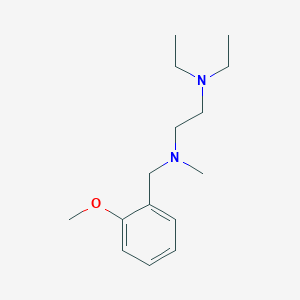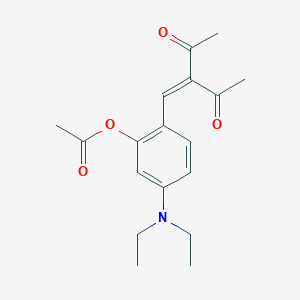![molecular formula C14H15N3O3S B5807161 N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide, commonly known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of drug discovery. It is a potent and selective inhibitor of the human protease, which is responsible for the activation of the SARS-CoV-2 virus.
Wirkmechanismus
PSB-0739 inhibits the activity of the human protease by binding to its active site. This prevents the protease from cleaving the viral polyprotein, which is necessary for the replication of the SARS-CoV-2 virus. As a result, the virus is unable to replicate and infect new cells.
Biochemical and Physiological Effects
PSB-0739 has been shown to have a high degree of selectivity for the human protease, with little to no activity against other proteases. It has also been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-0739 is its high potency and selectivity for the human protease. This makes it an attractive target for drug discovery and development. However, one of the limitations of PSB-0739 is its low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of PSB-0739. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another area of interest is the investigation of its potential use in combination with other antiviral agents, such as remdesivir, to enhance its antiviral activity. Finally, further studies are needed to evaluate the safety and efficacy of PSB-0739 in vivo, in animal models and clinical trials, to determine its potential for use in the treatment of COVID-19 and other viral infections.
Conclusion
In conclusion, PSB-0739 is a small molecule inhibitor with potent and selective activity against the human protease. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of COVID-19 and other viral infections. Further research is needed to optimize its pharmacokinetic properties, evaluate its safety and efficacy in vivo, and explore its potential use in combination with other antiviral agents.
Synthesemethoden
The synthesis of PSB-0739 involves a multi-step process that includes the reaction of 4-bromo-3-nitropyridine with 4-aminobenzenesulfonamide, followed by the reduction of the nitro group using palladium on carbon. The resulting amine is then coupled with 4-bromobutyric acid to produce the final product, PSB-0739.
Wissenschaftliche Forschungsanwendungen
PSB-0739 has been extensively studied for its potential therapeutic applications in the treatment of COVID-19. It has been shown to inhibit the activity of the human protease, which is essential for the replication of the SARS-CoV-2 virus. In addition, PSB-0739 has also been investigated for its potential use in the treatment of other viral infections, such as influenza and HIV.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-3-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-14(18)16-11-5-7-13(8-6-11)21(19,20)17-12-4-3-9-15-10-12/h3-10,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMJHQWPLWTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)